molecular formula C7H5ClO4S B130195 4-(Chlorosulfonyl)benzoic acid CAS No. 10130-89-9

4-(Chlorosulfonyl)benzoic acid

Cat. No.: B130195
CAS No.: 10130-89-9
M. Wt: 220.63 g/mol
InChI Key: PTCSSXYPZOFISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorosulfonyl)benzoic acid: is an organic compound with the molecular formula C7H5ClO4S. It is a white crystalline solid that is used as a reagent in various chemical reactions. This compound is known for its ability to introduce the chlorosulfonyl group into organic molecules, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

4-(Chlorosulfonyl)benzoic acid is a chemical reagent used in various biochemical reactions It’s known to be used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine .

Mode of Action

It’s known to participate in the sulfonation of γ-cyclodextrin . Sulfonation is a chemical process where a hydrogen atom is replaced by a sulfonic acid functional group. This process can significantly alter the properties of the target molecule, affecting its solubility, reactivity, and binding affinity.

Biochemical Pathways

Its role in the preparation of polymer-bound transfer hydrogenation catalysts suggests that it may be involved in hydrogenation reactions . Hydrogenation is a type of reduction reaction that is fundamental to many biological processes, including energy production and biosynthesis of essential biomolecules.

Result of Action

Its use in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine suggests that it can facilitate the formation of these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react with water, producing toxic gases . Therefore, it should be handled and stored under inert gas at 2-8°C .

Biochemical Analysis

Biochemical Properties

The role of 4-(Chlorosulfonyl)benzoic acid in biochemical reactions is primarily as a reagent. It is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine

Cellular Effects

It is known that the compound can cause severe skin burns and eye damage , indicating that it can have significant effects on cellular function.

Molecular Mechanism

It is known to be used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine , suggesting that it may interact with biomolecules in these contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chlorosulfonyl)benzoic acid can be synthesized through the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic anhydride and acetic acid at temperatures ranging from 20°C to 40°C. The reaction mixture is then poured into ice water, filtered, and dried to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid under alkaline conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 4-(chlorosulfonyl)benzoate
  • Ethyl 4-(chlorosulfonyl)benzoate
  • 3-(Chlorosulfonyl)benzoic acid
  • 4-Acetylbenzenesulfonyl chloride
  • P-Toluenesulfonyl chloride

Uniqueness: 4-(Chlorosulfonyl)benzoic acid is unique due to its specific reactivity and the ability to introduce the chlorosulfonyl group into organic molecules. This makes it a versatile reagent in organic synthesis, particularly in the preparation of sulfonylated compounds .

Properties

IUPAC Name

4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCSSXYPZOFISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064960
Record name Benzoic acid, 4-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10130-89-9
Record name 4-(Chlorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10130-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chlorosulfonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10130-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(chlorosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chlorosulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(CHLOROSULFONYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW7ZBW2FWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Chlorosulfonylbenzoic acid is prepared by procedures described in (J. Chem. Soc., Vol. 121, 2022-26, 1922). A 250 mL flask equipped with condenser, CaCl2 drying tube and magnetic stirrer is charged with 35.1 g (0.146 mol) of potassium 4-sulfobenzoic acid and 50 mL of chlorosulfonic acid. The flask is placed in an oil bath and warmed to 100° C. After 1 hour at temperature, the reaction mixture is homogeneous. The reaction mixture is cooled and poured onto 300 g of crushed ice. The white precipitate is collected by filtration and washed 3 times with 100 mL portions of cold water. After air drying the solid is placed in a vacuum oven at 65° C. to yield 26.7 g of 4-chlorosulfonyl benzoic acid.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chlorosulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Chlorosulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Chlorosulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Chlorosulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Chlorosulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Chlorosulfonyl)benzoic acid
Customer
Q & A

Q1: How is 4-(Chlorosulfonyl)benzoic acid utilized in the synthesis of potential drug candidates?

A: this compound serves as a versatile building block in organic synthesis, particularly for introducing sulfonamide and sulfonyl functionalities. [, , ] For example, in the development of anti-dengue virus agents, it reacts with amantadine to form N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a hybrid compound exhibiting promising antiviral activity. [] In another study, it was employed to modify peptides, ultimately yielding bisubstrate inhibitors of the epidermal growth factor receptor protein kinase. [] This highlights its utility in generating diverse molecules with potential therapeutic applications.

Q2: Can you elaborate on the use of this compound in material science?

A: Research indicates that this compound plays a crucial role in enhancing the performance of perovskite solar cells. [] It acts as a dual-functional additive, passivating both anionic and cationic defects within the CsPbI2Br perovskite film. [] This passivation effect effectively suppresses the light-soaking effect, thereby improving the stability and accuracy of power output in these solar cells. [] This application highlights its potential in advancing material science and renewable energy technologies.

Q3: Are there established analytical methods for detecting and quantifying this compound or its derivatives?

A: While the provided research excerpts do not explicitly detail specific analytical methods for this compound, several techniques are commonly employed for characterizing similar compounds. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure of newly synthesized derivatives. [, , ] These techniques provide valuable information about the compound's structure, purity, and presence of functional groups.

Q4: What are the implications of structural modifications to this compound in drug design?

A: Modifying the structure of this compound, particularly at the sulfonyl chloride moiety, can significantly influence the biological activity of the resulting compounds. [] For instance, replacing the chlorine atom with different amine groups leads to variations in the potency and selectivity of the synthesized molecules. [] Understanding the structure-activity relationship (SAR) is crucial in optimizing the desired pharmacological properties of potential drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.